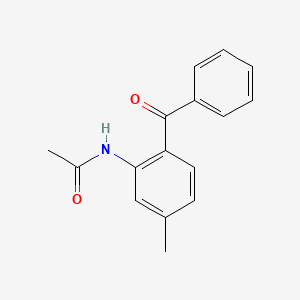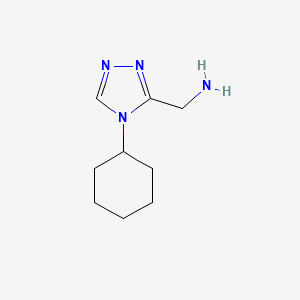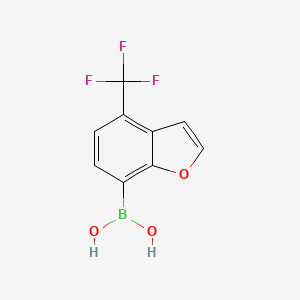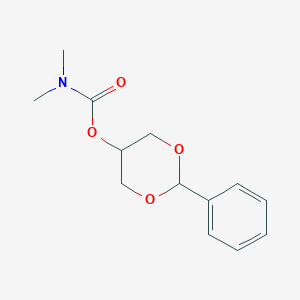
2-Phenyl-1,3-dioxan-5-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3-dioxan-5-yl dimethylcarbamate is a chemical compound with the molecular formula C13H17NO4 It is an ester derivative of carbamic acid and is known for its unique structure, which includes a 1,3-dioxane ring fused with a phenyl group and a dimethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-dioxan-5-yl dimethylcarbamate typically involves the condensation of glycerol with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of 2-phenyl-1,3-dioxan-5-ol, which is then reacted with dimethylcarbamoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-dioxan-5-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylcarbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Phenyl-1,3-dioxan-5-yl dimethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-dioxan-5-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can inhibit enzyme activity by forming a stable complex with the active site, thereby blocking substrate access. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: A precursor in the synthesis of 2-Phenyl-1,3-dioxan-5-yl dimethylcarbamate.
2-Phenyl-1,3-dioxolane-4-methanol: Another related compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a 1,3-dioxane ring and a dimethylcarbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
89078-42-2 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2-phenyl-1,3-dioxan-5-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H17NO4/c1-14(2)13(15)18-11-8-16-12(17-9-11)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 |
InChI Key |
OPXPQQNYYLNIGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1COC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


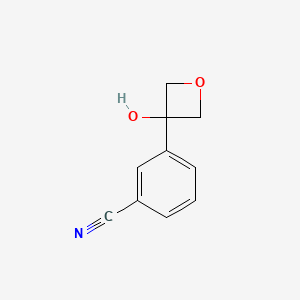
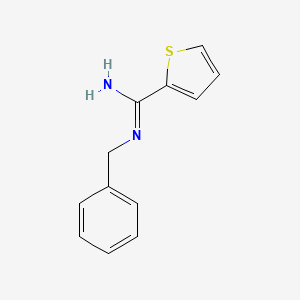


![Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B14129300.png)
![[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-chloroacetate](/img/structure/B14129303.png)


![2-(5-Bromopentyl)benzo[d]oxazole](/img/structure/B14129325.png)
![2-({3,5-Dimethyl-4-[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-methoxy-1H-benzimidazole](/img/structure/B14129337.png)
